molecular formula C19H23NO3 B8413210 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-4-methoxy-benzamide

Cat. No.: B8413210
M. Wt: 313.4 g/mol
InChI Key: UKTLSQVZZNKUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyloxy-N,N-diethyl-4-methoxy-benzamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-3-phenylmethoxybenzamide

InChI

InChI=1S/C19H23NO3/c1-4-20(5-2)19(21)16-11-12-17(22-3)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,4-5,14H2,1-3H3

InChI Key

UKTLSQVZZNKUTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diethylamine (548 ml, 5.3 moles) in CH2Cl2 (452 ml) was added dropwise to a solution of 3-benzyloxy-4-methoxy-benzoyl chloride (146.66 g, 0.53 moles), obtained as described in example 30, in methylene chloride (640 ml), at 0° C. under nitrogen, at constant temperature. At the end the temperature was left to arise to the room value. After 2 hours the mixture was evaporated, taken up with ethyl acetate and washed with water. The organic phase was dried and concentrated to give a solid which, triturated twice with heptane and once with petrolatum, then dried at 45° C. under vacuum gave 150.62 g of the title compound (yield: 91%).
Quantity
548 mL
Type
reactant
Reaction Step One
Quantity
146.66 g
Type
reactant
Reaction Step One
Quantity
452 mL
Type
solvent
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

A solution of 3-benzyloxy-4-methoxy-benzoyl chloride (35.01 g, 0.127 mole), prepared as described in example 54, in CH2Cl2 (200 ml) was dropwise added at 5-10° C. with diethylamine (131 ml, 92.54 g, 1.27 mole) in CH2Cl2 (130 ml). The mixture was evaporated to dryness, dissolved in ethyl acetate, washed with water, 2% KHSO4, water again and NaHCO3, anhydrified over Na2SO4 and brought to dryness. The residue was taken up in petrolatum (250 ml) to give 37.65 g of the title compound (yield: 95%)
Quantity
35.01 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
95%

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